
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamideIt is characterized by its molecular formula C10H18N4O and a molecular weight of 210.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing automated systems and advanced technologies to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolecarboxamides.
Scientific Research Applications
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 1, which plays a role in various biological processes . The compound’s structure allows it to bind effectively to these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazolecarboxamide with similar structural features.
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-4-carboxamide: A closely related compound with a slight variation in the position of the carboxamide group.
Uniqueness
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2101197-83-3 |
|---|---|
Molecular Formula |
C10H18N4O |
Molecular Weight |
210.281 |
IUPAC Name |
5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-9(11)13-14(8)7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
HYPKFCSZCQVPKD-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=NN1C(C)C)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)
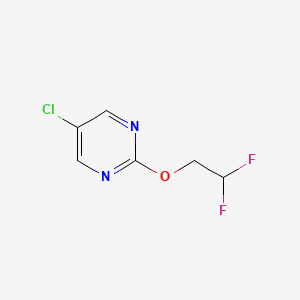
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
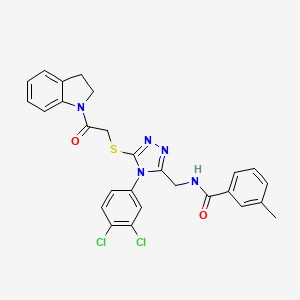


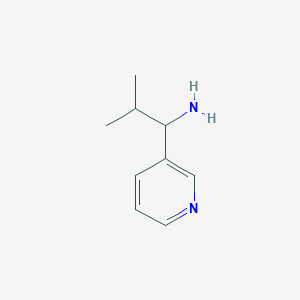

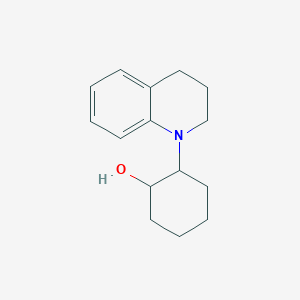
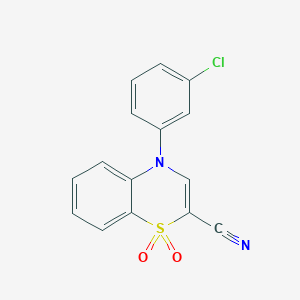

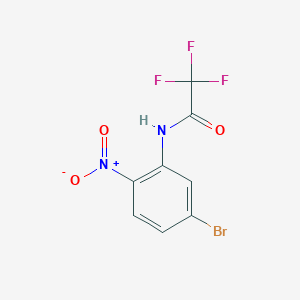
![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)
![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
